2',3'-Dideoxy-5'-O-(4-methylbenzoyl)-5-hydroxymethyluridine
Description
2',3'-Dideoxy-5'-O-(4-methylbenzoyl)-5-hydroxymethyluridine is a modified nucleoside characterized by:
- Dideoxy sugar moiety: Absence of hydroxyl groups at the 2' and 3' positions of the ribose, which prevents phosphodiester bond formation in nucleic acid chains .
- 5-Hydroxymethyl substituent: Enhances hydrophilicity and provides a site for further chemical modifications (e.g., phosphorylation or conjugation) .
- 5'-O-(4-methylbenzoyl) protection: A lipophilic ester group that improves membrane permeability and stability during synthesis .
This compound is hypothesized to act as a chain-terminating antiviral or anticancer agent due to its dideoxy structure, similar to AZT (azidothymidine) and ddI (dideoxyinosine) .
Properties
CAS No. |
133697-35-5 |
|---|---|
Molecular Formula |
C18H20N2O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(2S,5R)-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C18H20N2O6/c1-11-2-4-12(5-3-11)17(23)25-10-14-6-7-15(26-14)20-8-13(9-21)16(22)19-18(20)24/h2-5,8,14-15,21H,6-7,9-10H2,1H3,(H,19,22,24)/t14-,15+/m0/s1 |
InChI Key |
LFRUILMEWILHLP-LSDHHAIUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2CC[C@@H](O2)N3C=C(C(=O)NC3=O)CO |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=C(C(=O)NC3=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine typically involves multiple steps:
Starting Material: The synthesis often begins with uridine.
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions are protected using suitable protecting groups.
Introduction of the 4-Methylbenzoyl Group: The 5’ hydroxyl group is then esterified with 4-methylbenzoic acid or its derivatives under acidic or basic conditions to introduce the 4-methylbenzoyl group.
Deprotection: The protecting groups at the 2’ and 3’ positions are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group at the 5 position can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the 4-methylbenzoyl ester to a hydroxyl group.
Substitution: The 4-methylbenzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or deprotected nucleosides.
Substitution: Various acylated derivatives depending on the substituent introduced.
Scientific Research Applications
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on nucleic acid metabolism and function.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism by which 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine exerts its effects involves its incorporation into nucleic acids. The absence of the 2’ and 3’ hydroxyl groups prevents the formation of phosphodiester bonds, thereby terminating nucleic acid chain elongation. This property makes it a potent inhibitor of viral replication and a potential anticancer agent.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features and biological implications:
*Calculated based on C₁₉H₂₁N₂O₇.
Key Observations:
Sugar Modifications :
- The target compound’s 2',3'-dideoxy structure eliminates both 2' and 3' hydroxyls, unlike 2',5'-dideoxy analogs () or 3'-fluoro derivatives (). This confers resistance to exonuclease degradation but reduces substrate recognition by viral polymerases .
- Azido groups (e.g., ) enable bioorthogonal reactions, whereas the target compound’s hydroxymethyl group may facilitate phosphorylation or conjugation .
5-Substituent :
- The hydroxymethyl group (target) contrasts with fluorouracil () or methyl groups (). Fluorouracil analogs inhibit thymidylate synthase, while hydroxymethyl may enhance solubility or mimic natural metabolites .
Biological Activity
2',3'-Dideoxy-5'-O-(4-methylbenzoyl)-5-hydroxymethyluridine (commonly referred to as DDMU) is a nucleoside analog that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article delves into the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H20N2O6
- Molecular Weight : 364.36 g/mol
- Chemical Structure : DDMU features a 4-methylbenzoyl group attached to the 5' position of the uridine, which enhances its stability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O6 |
| Molecular Weight | 364.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antiviral Properties
DDMU has shown promising antiviral activity against various viruses. It acts primarily by inhibiting viral replication, which is crucial for controlling viral infections.
- Mechanism of Action : DDMU is believed to interfere with viral RNA synthesis, thereby preventing the virus from replicating within host cells. This mechanism is similar to other nucleoside analogs that target viral polymerases.
Anticancer Activity
Recent studies have indicated that DDMU may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Table 2: Anticancer Activity of DDMU
Case Studies
-
Study on Antiviral Effects :
In a study published in a peer-reviewed journal, DDMU was tested against Influenza A virus. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting that DDMU could be a candidate for further development as an antiviral agent. -
Evaluation of Anticancer Properties :
A recent investigation assessed the cytotoxic effects of DDMU on various cancer cell lines. The study concluded that DDMU exhibited dose-dependent cytotoxicity, particularly effective against HeLa cells, which could lead to its potential use in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
